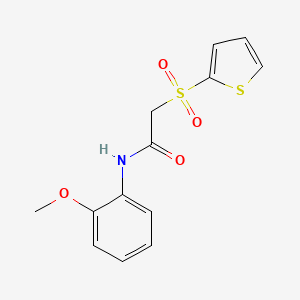

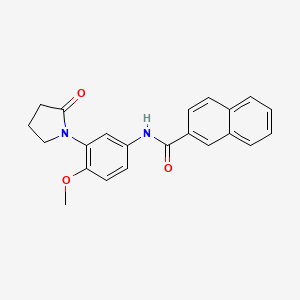

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime” is a chemical compound with the molecular formula C13H12N2O2S . It is a member of the thiazole family, which are heterocyclic compounds that have been found to exhibit diverse biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, have been found to exhibit prominent inhibitory activity against various bacterial strains . This suggests that these compounds may undergo chemical reactions with bacterial proteins or enzymes, leading to their antibacterial effects.Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of compounds containing thiazole moieties for antimicrobial activities. For instance, novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety have been synthesized, characterized, and their antimicrobial activity assessed through broth dilution methods, showing promising antibacterial and antifungal activities (Reddy et al., 2013). Furthermore, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, with some compounds exhibiting interesting biological properties (Mansour et al., 2020).

Antioxidant Activity

The synthesis and antioxidant activities of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles and their derivatives have been investigated, showing that these compounds possess significant antioxidant properties (Saundane & Manjunatha, 2016).

Anticancer Activity

Several studies have focused on the synthesis of compounds with potential anticancer activity. A notable example is the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were found to exhibit moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Pharmacological Evaluation

The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions has been conducted, showing that these compounds have a range of biological activities, including binding to specific targets and exhibiting significant effects in various assays (Faheem, 2018).

Orientations Futures

The future directions for research on “3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime” and other thiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, molecular structure, and mechanism of action could provide valuable insights into their properties and effects.

Mécanisme D'action

Target of Action

The primary targets of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime are certain types of fungi, including Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . These fungi are responsible for various plant diseases, and the compound’s antifungal activity helps control these infections.

Mode of Action

It’s known that the compound interacts with the fungi at a molecular level, disrupting their normal functions and leading to their eventual death . The compound’s structure, particularly the presence of the methyloxime and thiazolyl groups, is believed to play a crucial role in its antifungal activity .

Result of Action

The primary result of the compound’s action is the death of the target fungi. This is achieved through the disruption of the fungi’s normal functions, which is caused by the compound’s interaction with the organisms at a molecular level . This makes the compound an effective antifungal agent.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the compound’s stability and activity

Propriétés

IUPAC Name |

(3E)-3-methoxyimino-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-17-15-8-7-11(16)12-9-14-13(18-12)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXJGHDNRIWDQT-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)C1=CN=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC(=O)C1=CN=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)

![2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide](/img/structure/B2795080.png)

![3-oxo-N,2-diphenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2795081.png)

![N,1,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2795085.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/no-structure.png)

![2-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795091.png)